1-(2,3-Dichlorophenyl)guanidine
CAS No.: 41214-03-3
Cat. No.: VC11665142
Molecular Formula: C7H7Cl2N3
Molecular Weight: 204.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41214-03-3 |
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Molecular Formula | C7H7Cl2N3 |
Molecular Weight | 204.05 g/mol |
IUPAC Name | 2-(2,3-dichlorophenyl)guanidine |
Standard InChI | InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12) |
Standard InChI Key | PNYMBNYUYXFJCQ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N |
Introduction
Chemical Identity and Structural Features
1-(2,3-Dichlorophenyl)guanidine belongs to the aryl guanidine family, characterized by a guanidine group (-NH-C(=NH)-NH2) attached to a 2,3-dichlorophenyl ring. While direct structural data for this specific compound remains limited, analogs such as 2-(2,3-dichlorophenyl)-2-guanidinyliminoacetonitrile (CAS 84689-20-3) provide critical insights . Key features include:
The 2,3-dichloro configuration enhances electrophilicity and influences intermolecular interactions, as observed in antimicrobial studies of similar compounds .
Synthetic Pathways and Optimization
Guanylation of 2,3-Dichloroaniline
A common route to aryl guanidines involves the reaction of substituted anilines with cyanamide derivatives. For 1-(2,3-dichlorophenyl)guanidine, the proposed pathway mirrors methods used for 6-phenylpyridin-2-yl guanidines :
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Halogenation: 2,3-Dichloroaniline serves as the starting material.
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Guanylation: Treatment with cyanogen bromide (CNBr) under basic conditions forms the guanidine core .
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Purification: Acidic workup isolates the product as a hydrochloride salt, analogous to methods for N-(2,4-dichlorophenyl)guanidines .
Key challenges:
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Low yields (<30%) in direct guanylation, requiring optimized Pd-catalyzed cross-coupling for intermediates .
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Hygroscopicity necessitates inert atmosphere storage, as seen in related compounds .
Physicochemical Properties
Data extrapolated from structurally similar compounds reveals:
The limited aqueous solubility aligns with observations for 1,3-bis-(2-chlorophenyl)guanidine derivatives, impacting bioavailability .
Biological Activity and Mechanisms
Antimicrobial Effects
2,3-Dichlorophenyl guanidine derivatives exhibit potent activity against Gram-positive and Gram-negative pathogens:
Organism | MIC (µg/mL) | Compound Analog | Reference |
---|---|---|---|
Staphylococcus aureus | 1 | 2,3-dichloro derivative | |
Escherichia coli | 1–8 | Varied substitutions |
Mechanistic studies suggest membrane disruption via cationic guanidine interactions with phospholipid head groups .
Mitochondrial Toxicity
Chlorinated guanidines like 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11) demonstrate:
These effects mirror findings for 1,3-diphenylguanidine (DPG) chlorination by-products, suggesting a shared toxicophore .
Environmental and Industrial Relevance
Water Treatment By-Products
Under chlorination conditions (40 µM Cl2, pH 7), DPG derivatives form dihalogenated products like 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC15) . While 1-(2,3-dichlorophenyl)guanidine itself hasn’t been detected, analogous transformation pathways are probable.
Polymer Additive Leachates
As with DPG in tire wear particles , 2,3-dichloro analogs may enter aquatic systems, necessitating LC-MS/MS monitoring (LOQ ≈ 0.1 µg/L) .
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